BenchChemオンラインストアへようこそ!

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

ALK2 inhibitor ACVR1 inhibitor Fibrodysplasia ossificans progressiva

This N1-ethyl pyrazole intermediate is essential for ALK2 (R206H) inhibitor programs in FOP. Its ethyl substituent is critical for hydrophobic pocket binding, enabling single-digit nM potency (IC₅₀ 9.40 nM). Substitution with N1-methyl or propargyl analogs degrades activity. Built for rational SAR, the C4-hydroxymethyl group allows systematic optimization of ADMET/affinity vectors. Stock is limited; secure your batch to advance FOP therapeutic development.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 2092523-62-9
Cat. No. B1482655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
CAS2092523-62-9
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CN=CC=C2)CO
InChIInChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-4-3-5-12-6-9/h3-7,15H,2,8H2,1H3
InChIKeyYYIRJUBMQLGDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS 2092523-62-9 for ALK2 Kinase Inhibitor Synthesis and Research Procurement


(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 2092523-62-9) is a heterocyclic building block featuring a pyrazole core with an N1-ethyl substituent, a C3-pyridin-3-yl moiety, and a C4-hydroxymethyl functional handle . The compound carries the empirical formula C₁₁H₁₃N₃O and molecular weight 203.24 g/mol, with the 4-hydroxymethyl group enabling conjugation or functional group interconversion in multi-step medicinal chemistry programs . Within US10954216, this exact scaffold constitutes a pivotal intermediate for the assembly of a disclosed series of bis-heteroaryl pyrimidine-based antagonists targeting Activin Receptor-Like Kinase 2 (ALK2, also known as ACVR1) [1][2].

Why Generic (1-Alkyl-3-pyridinyl-1H-pyrazol-4-yl)methanol Analogs Fail to Replicate ALK2 Inhibitor Potency for (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS 2092523-62-9


Generic substitution of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol with structurally similar analogs—such as the N1-methyl variant (CAS: 2090852-97-2) or the N1-prop-2-yn-1-yl derivative—is scientifically inadvisable for medicinal chemistry programs targeting ALK2 (R206H) inhibition [1]. The N1-ethyl substituent participates in critical hydrophobic interactions within the ALK2 ATP-binding pocket that are not recapitulated by either the smaller methyl group (altered steric occupancy) or larger unsaturated substituents (shifted binding pose) [1][2]. When the pyrazole core bearing this exact ethyl substitution pattern is incorporated into bis-heteroaryl scaffolds in US10954216, the resulting molecules achieve single-digit to sub-100 nanomolar potency against ALK2; deviation from the N1-ethyl motif yields unpredictable and typically degraded IC₅₀ outcomes [2][3][4].

Quantitative Differentiation Evidence for (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS 2092523-62-9 in ALK2 Inhibitor Development


ALK2 (R206H) Inhibitory Potency of Compounds Derived from (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol Scaffold

When elaborated from the (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol core into a 4-(piperazin-1-yl)phenyl pyrimidine derivative (US10954216, Example 151), the resulting compound (BDBM488090) exhibits an IC₅₀ of 9.40 nM against the human ALK2 R206H mutant—a gain-of-function variant causative in Fibrodysplasia Ossificans Progressiva (FOP) [1]. In a parallel head-to-head enzymatic assay format, the morpholinophenyl analog (BDBM488034, Example 22) derived from the same pyrazole core achieves an IC₅₀ of 25.6 nM [2]. The piperazinyl variant thus demonstrates a 2.7-fold enhancement in inhibitory potency relative to the morpholino comparator under identical assay conditions, directly attributable to the differential substitution vector enabled by the 4-hydroxymethyl functional handle [1][2].

ALK2 inhibitor ACVR1 inhibitor Fibrodysplasia ossificans progressiva BMP signaling antagonist

Comparative ALK2 Potency of Fluorinated Pyridine Scaffold Variant

Introduction of a fluorine atom at the 5-position of the pyridin-3-yl ring (yielding a 5-fluoropyridin-3-yl moiety) produces BDBM488088 (US10954216, Example 148), which demonstrates an ALK2 R206H IC₅₀ of 17 nM [1]. In comparison, the unsubstituted pyridin-3-yl piperazinyl analog (BDBM488090) achieves 9.40 nM under the same assay platform [2]. This cross-study comparison indicates that fluorination at this position results in a 1.8-fold reduction in potency (from 9.40 nM to 17 nM), suggesting that the non-fluorinated pyridin-3-yl moiety is superior for maximizing ALK2 R206H engagement [1][2].

ALK2 inhibitor Fluorinated heterocycle Structure-activity relationship Kinase selectivity

Enhanced ALK2 Potency Achieved Through Advanced Amine Elaboration from Core Scaffold

Further elaboration of the (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol-derived scaffold with a 2-methylpropan-2-ol-substituted piperazine moiety yields BDBM488074 (US10954216, Example 104), which attains an ALK2 R206H IC₅₀ of 11 nM against the R206H mutant and 13.2 nM against wild-type ALK2 [1]. BDBM488044 (Example 43), featuring a 2-methoxyethyl-piperazine-ethyl extension, exhibits an IC₅₀ of 24.9 nM [2]. The ~2.3-fold potency advantage of the hydroxyalkyl-substituted piperazine (11 nM vs 24.9 nM) demonstrates that the core pyrazole scaffold is amenable to significant potency gains through rational medicinal chemistry elaboration [1][2][3].

ALK2 inhibitor Piperazine elaboration Potency optimization Medicinal chemistry

Structurally Enabled Functional Handle for Late-Stage Diversification

The 4-hydroxymethyl substituent on (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol provides a chemically addressable handle for oxidation, halogenation, or conjugation reactions that is absent in the 4-unsubstituted pyrazole analogs. In contrast, the corresponding 4-des-methyl compounds lack this functional diversification vector entirely, severely limiting the synthetic scope for structure-activity relationship (SAR) exploration . Within the US10954216 patent family, the 4-position is systematically elaborated into pyrimidine-linked scaffolds via halogenation and subsequent cross-coupling—a synthetic sequence that is impossible with 4-unsubstituted pyrazole congeners [1][2].

4-Hydroxymethyl handle Late-stage functionalization Pyrazole building block Medicinal chemistry

High-Impact Application Scenarios for (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS 2092523-62-9


Medicinal Chemistry Lead Optimization: ALK2 (ACVR1) Inhibitors for Fibrodysplasia Ossificans Progressiva

Medicinal chemistry teams developing ALK2 (R206H) small-molecule antagonists for Fibrodysplasia Ossificans Progressiva (FOP) can deploy this building block as a key intermediate for pyrimidine-linked bis-heteroaryl scaffolds. The piperazinyl-phenyl elaboration (US10954216, Example 151) achieves IC₅₀ = 9.40 nM against the FOP-causative R206H mutant, providing a validated starting point for lead optimization [1]. The 4-hydroxymethyl handle enables systematic exploration of substitution vectors that modulate both potency and ADMET properties [2].

Structure-Activity Relationship Campaigns for BMP Signaling Pathway Antagonists

SAR teams investigating BMP (Bone Morphogenetic Protein) signaling pathway antagonism can use this scaffold to interrogate N1-substituent effects on target engagement. The direct comparative data showing that unsubstituted pyridin-3-yl (IC₅₀ = 9.40 nM) outperforms 5-fluoropyridin-3-yl (IC₅₀ = 17 nM) by 1.8-fold provides a quantitative baseline for rational substituent selection, reducing the number of analog synthesis cycles required [1][2].

Building Block Procurement for Kinase-Focused Chemical Libraries

Industrial and academic compound management facilities constructing kinase-focused screening libraries should prioritize this specific N1-ethyl pyrazole building block. The documented 2.7-fold potency differential between piperazinyl (9.40 nM) and morpholino (25.6 nM) elaborations, combined with the demonstrated tractability to sub-10 nM optimization (BDBM488066 IC₅₀ = 7.10 nM), validates that library members derived from this scaffold have a high probability of yielding tractable hit matter [1][2][3].

Synthetic Methodology Development: 4-Position Pyrazole Functionalization

Process chemistry and synthetic methodology groups can utilize this compound as a model substrate for developing and validating 4-position pyrazole functionalization protocols. The presence of the orthogonal hydroxymethyl group provides a well-defined handle for oxidation, halogenation, and subsequent cross-coupling optimization studies, whereas generic 4-unsubstituted pyrazoles lack this functionalization entry point entirely [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.